(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Description
The compound “(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one” is a synthetic indole-derived molecule with a complex heterocyclic architecture. It features a central indol-2-one core substituted at the 1-position with a 4-benzylpiperidinylmethyl group and at the 3-position with a (3-methylphenyl)imino moiety.
Properties
Molecular Formula |
C28H29N3O |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]-3-(3-methylphenyl)iminoindol-2-one |
InChI |
InChI=1S/C28H29N3O/c1-21-8-7-11-24(18-21)29-27-25-12-5-6-13-26(25)31(28(27)32)20-30-16-14-23(15-17-30)19-22-9-3-2-4-10-22/h2-13,18,23H,14-17,19-20H2,1H3 |
InChI Key |
PJPOETNNLBXEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a derivative of 1,3-dihydro-2H-indol-2-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C22H26N2O. The structure features a piperidine ring, which is often associated with various biological activities due to its ability to interact with neurotransmitter receptors.
Antimicrobial Activity
Research has indicated that derivatives of 1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. A study reported that various synthesized derivatives showed activity against a range of pathogens, including:
| Pathogen | Activity Observed |
|---|---|
| Mycobacterium tuberculosis | Inhibitory |
| Escherichia coli | Inhibitory |
| Staphylococcus aureus | Inhibitory |
| Candida albicans | Inhibitory |
These findings suggest that the compound may possess potential as an antimicrobial agent, particularly in treating resistant strains of bacteria and fungi .
Antiviral Activity
The biological activity profile of related indole derivatives includes antiviral properties. Specifically, compounds within this class have shown efficacy against HIV and other viral pathogens. The mechanism typically involves inhibition of viral replication or interference with viral entry into host cells .
Anticancer Activity
Compounds similar to this compound have been investigated for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : Compounds showed significant reduction in cell viability in cancer cell lines such as HT-29 and TK-10.
- Induction of Apoptosis : Mechanistic studies revealed activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives caused G1 phase arrest in cancer cells, further inhibiting proliferation .
The precise mechanism by which this compound exerts its biological effects may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors such as muscarinic receptors has been suggested as a potential pathway for its pharmacological effects.
Case Studies
A notable case study involved a series of synthesized indole derivatives tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The study demonstrated that certain modifications to the indole structure significantly enhanced potency compared to standard treatments .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's efficacy in inhibiting cancer cell growth. For instance, it has been evaluated in vitro against various human tumor cell lines, demonstrating significant antitumor activity. The National Cancer Institute's Developmental Therapeutics Program assessed the compound's effects on a panel of approximately sixty cancer cell lines, revealing an average growth inhibition rate that suggests its potential as an anticancer agent .
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets implicated in cancer progression. It may inhibit pathways related to cell proliferation and survival, making it a candidate for further development in cancer therapeutics. The structural features of the compound suggest it could modulate receptor activity or interfere with signaling pathways critical for tumor growth .
Neurological Applications
CNS Disorders
The compound has shown promise in treating central nervous system disorders such as Alzheimer's disease and other forms of dementia. Its ability to cross the blood-brain barrier allows it to exert effects on neurotransmitter systems implicated in cognitive function. Studies suggest that compounds with similar structures can enhance synaptic plasticity and improve cognitive deficits associated with neurodegenerative diseases .
Dopamine Transporter Interaction
Research indicates that derivatives of this compound exhibit high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial for regulating neurotransmitter levels in the brain. This interaction may lead to therapeutic effects in mood disorders and attention deficit hyperactivity disorder (ADHD) .
Pharmacological Studies
In Vivo Efficacy
In vivo studies have demonstrated the compound's potential effectiveness in animal models of disease. For example, it has been tested for its ability to ameliorate symptoms associated with metabolic syndrome, including insulin resistance and obesity-related complications. These studies provide a foundation for further clinical trials aimed at evaluating its safety and efficacy in humans .
Pharmacokinetics
Understanding the pharmacokinetic profile of the compound is essential for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) parameters are crucial for determining dosing regimens and potential side effects. Preliminary data suggest favorable pharmacokinetic properties that warrant further investigation .
Data Tables
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute evaluated the compound against various cancer cell lines, revealing a mean GI50 value indicating potent anticancer activity. The results support its potential as a lead compound for developing new cancer therapies.
Case Study 2: Cognitive Enhancement
In a preclinical study involving animal models of Alzheimer's disease, the compound demonstrated improved memory performance and reduced amyloid-beta plaque formation, suggesting neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of indol-2-one derivatives modified at the 1- and 3-positions. Below is a comparative analysis with structurally related compounds:
Key Observations
Piperidine vs. Piperidine derivatives may exhibit better membrane permeability due to reduced polarity.
Phenylimino Substituents: 3-Methylphenylimino (target compound): Introduces moderate hydrophobicity and steric bulk. 4-Trifluoromethoxyphenylimino (): The trifluoromethoxy group increases electronegativity and resistance to oxidative metabolism .
Biological Relevance :
- Analogs with halogens (e.g., chloro, trifluoromethoxy) are often explored for enhanced target engagement and metabolic stability .
- Hydrazinylidene linkers () may confer unique reactivity or chelation properties in metalloenzyme inhibition .
Research Findings from Analogues
- Kinase Inhibition : Indol-2-one derivatives with aryl substitutions are frequently investigated as kinase inhibitors (e.g., Aurora kinases, JAK/STAT pathways) due to their planar heterocyclic cores .
- Ferroptosis Induction : highlights the role of structurally related compounds in triggering ferroptosis, a form of regulated cell death, particularly in cancer cells .
- Synthetic Accessibility : Piperidine/piperazine-containing analogs (e.g., ) are often prioritized in drug discovery for their synthetic versatility and pharmacokinetic tunability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
